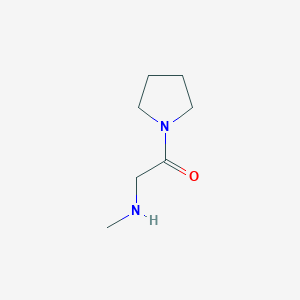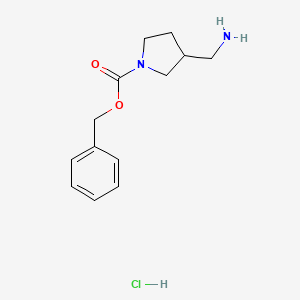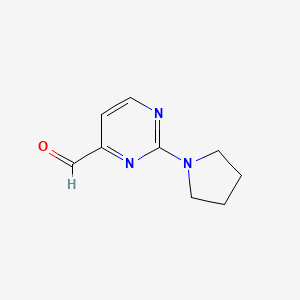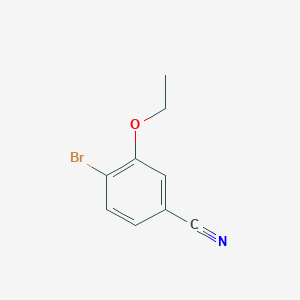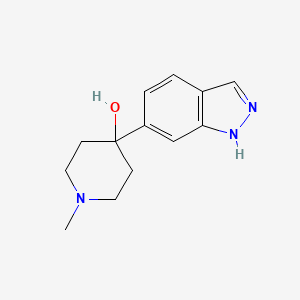
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL
Descripción general
Descripción
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL, also known as JM-1232, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL involves its interaction with NMDA receptors in the brain. It has been found to act as a positive allosteric modulator of these receptors, which enhances their activity and improves learning and memory processes. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptors and cancer cells, 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on learning and memory processes. Additionally, it has been found to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, its ability to inhibit cancer cell growth makes it a promising lead compound for the development of new anti-cancer drugs. However, one limitation of using 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL in lab experiments is its relatively low solubility, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems. Finally, it may be useful to explore the potential of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, it has been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes. In cancer research, it has demonstrated anti-cancer activity by inhibiting the growth of cancer cells. In drug development, it has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
4-(1H-indazol-6-yl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-6-4-13(17,5-7-16)11-3-2-10-9-14-15-12(10)8-11/h2-3,8-9,17H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNVGEGJAFVYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC3=C(C=C2)C=NN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652376 | |
| Record name | 4-(1H-Indazol-6-yl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL | |
CAS RN |
885272-30-0 | |
| Record name | 4-(1H-Indazol-6-yl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





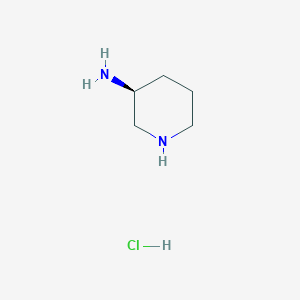
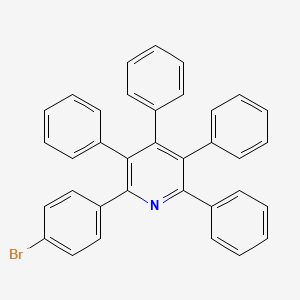

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498256.png)
